molecular formula C12H15BrF2O B8001908 1-Bromo-4,5-difluoro-3-n-hexyloxybenzene

1-Bromo-4,5-difluoro-3-n-hexyloxybenzene

Cat. No.: B8001908
M. Wt: 293.15 g/mol
InChI Key: KFPLERYFVPBWGJ-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-3-n-hexyloxybenzene is a halogenated aromatic compound with the molecular formula C₁₂H₁₄BrF₂O. Its structure features a benzene ring substituted with bromine at position 1, fluorine atoms at positions 4 and 5, and a hexyloxy group (-O-C₆H₁₃) at position 2. The bromine and fluorine substituents confer electron-withdrawing effects, while the hexyloxy chain enhances lipophilicity.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2O/c1-2-3-4-5-6-16-11-8-9(13)7-10(14)12(11)15/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPLERYFVPBWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C(=CC(=C1)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Molecular Formula Molecular Weight XLogP3* Substituents
This compound Not provided C₁₂H₁₄BrF₂O ~289.1 ~4.5 Br (1), F (4,5), OHexyl (3)
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene 511540-64-0 C₁₃H₄BrF₇O 389.06 5.3 Br, 7 F atoms, difluoromethoxy
1-Bromo-4,5-difluoro-2-methylbenzene 875664-38-3 C₇H₅BrF₂ 223.02 ~2.8 Br (1), F (4,5), CH₃ (2)
1,4-Dibromo-2,5-dihexylbenzene 117635-21-9 C₁₈H₂₈Br₂ 404.23 ~6.0 Br (1,4), Hexyl (2,5)

*XLogP3 values for the target compound and methyl-substituted analog are estimated based on structural trends.

Substituent Effects on Physicochemical Properties

  • Lipophilicity (XLogP3):

    • The hexyloxy group in the target compound contributes significantly to its lipophilicity (estimated XLogP3 ~4.5), which is higher than the methyl-substituted analog (XLogP3 ~2.8) but lower than 1,4-dibromo-2,5-dihexylbenzene (XLogP3 ~6.0) due to the latter’s two hexyl chains .
    • The compound from , with seven fluorine atoms and a difluoromethoxy group, exhibits the highest XLogP3 (5.3), reflecting fluorine’s strong electronegativity and contribution to lipid solubility .
  • Molecular Weight and Polarity: The hexyloxy group increases the molecular weight of the target compound (~289.1 g/mol) compared to simpler analogs like 1-bromo-4,5-difluoro-2-methylbenzene (223.02 g/mol).
  • Reactivity:

    • Bromine at position 1 makes the target compound susceptible to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), similar to other bromo-fluorobenzenes .
    • The electron-withdrawing fluorine atoms at positions 4 and 5 deactivate the ring, directing further substitutions to meta or para positions relative to existing groups.

Structural and Functional Comparisons

  • Hexyloxy vs. Methyl or Difluoromethoxy Groups: The hexyloxy chain enhances solubility in non-polar media compared to methyl groups, making the target compound more suitable for applications requiring lipid compatibility (e.g., liquid crystal formulations or agrochemical emulsifiers) . In contrast, the difluoromethoxy group in ’s compound provides greater thermal and oxidative stability, often critical in high-performance materials .
  • Di-Substituted vs. Mono-Substituted Halogens: 1,4-Dibromo-2,5-dihexylbenzene () has two bromine atoms, enabling cross-coupling reactions to form polymeric structures, whereas the target compound’s single bromine limits its utility to mono-functionalized products .

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